1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimizing these reactions for scale, ensuring cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with molecular targets such as the FGFR. By binding to the receptor’s active site, the compound inhibits its activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can be compared with other pyrrolopyridine derivatives, such as:
N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: This compound has a similar structure but with a methyl group attached to the nitrogen atom, which can alter its biological activity and chemical properties.
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: This derivative has a nitrile group instead of an ethanamine group, which can significantly change its reactivity and applications.
The uniqueness of this compound lies in its specific structure that allows it to effectively inhibit FGFR, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-5-12-9-7(8)3-2-4-11-9/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
PLTPHXQAEUTLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
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